Cas no 2171630-95-6 (3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol)

3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol
- 2171630-95-6
- 3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol
- EN300-1639274
-
- インチ: 1S/C9H19NO2S/c1-7(2)12-5-8(10)9(11)3-4-13-6-9/h7-8,11H,3-6,10H2,1-2H3
- InChIKey: VLQPMNSKPLDZQD-UHFFFAOYSA-N
- SMILES: S1CCC(C1)(C(COC(C)C)N)O
計算された属性
- 精确分子量: 205.11365002g/mol
- 同位素质量: 205.11365002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- XLogP3: 0
3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639274-0.05g |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1639274-1.0g |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1639274-10.0g |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1639274-0.1g |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1639274-250mg |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1639274-1000mg |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1639274-50mg |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1639274-5000mg |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1639274-10000mg |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1639274-2500mg |
3-[1-amino-2-(propan-2-yloxy)ethyl]thiolan-3-ol |
2171630-95-6 | 2500mg |
$2071.0 | 2023-09-22 |
3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-olに関する追加情報
Introduction to 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol (CAS No. 2171630-95-6)
3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol, identified by its Chemical Abstracts Service (CAS) number 2171630-95-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework comprising an amino group, an ethoxy-substituted ethyl chain, and a thiolan-3-ol moiety, has garnered attention due to its potential applications in drug discovery and molecular interactions. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable candidate for further exploration in synthetic chemistry and biological assays.
The structural complexity of 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol lies in its ability to engage in multiple types of chemical interactions. The amino group (-NH₂) serves as a nucleophilic center, capable of participating in condensation reactions, hydrogen bonding, and coordination with metal ions. In contrast, the thiolan-3-ol ring introduces both hydroxyl (-OH) and thiol (-SH) functionalities, which are well-known for their reactivity in biological systems. These groups can form hydrogen bonds, engage in redox reactions, and interact with biomolecules such as proteins and nucleic acids. The presence of the propan-2-yloxy substituent further enhances the molecule's versatility by introducing an ether linkage that can influence solubility and metabolic stability.
Recent advancements in computational chemistry have enabled more accurate predictions of the behavior of such complex molecules. Molecular modeling studies suggest that 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol may exhibit favorable binding affinities with certain biological targets. For instance, the combination of the amino and thiol groups could allow this compound to mimic or interfere with natural signaling pathways, making it a promising scaffold for developing novel therapeutic agents. Furthermore, the ethoxy side chain may contribute to improved pharmacokinetic properties by modulating lipophilicity and metabolic clearance rates.
In the realm of drug discovery, the synthesis of derivatives of 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol has been explored to optimize its biological activity. Researchers have investigated modifications to the thiolan ring to enhance stability while maintaining reactivity. Additionally, variations in the propan-2-yloxy group have been examined to fine-tune solubility profiles. Such structural modifications are critical for advancing a compound from a laboratory curiosity to a viable candidate for clinical trials. The ability to systematically alter functional groups while retaining core structural elements allows for rapid screening of multiple derivatives.
The role of 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol in medicinal chemistry is further underscored by its potential applications in bioconjugation chemistry. The presence of both an amino group and a thiol group provides multiple attachment points for linking this compound to other biomolecules such as peptides, antibodies, or imaging agents. Such conjugates have been widely used in targeted drug delivery systems and diagnostic assays. The versatility of this scaffold makes it an attractive platform for developing next-generation biopharmaceuticals that combine therapeutic efficacy with diagnostic capabilities.
From a synthetic chemistry perspective, 3-1-amino-2-(propan-2-yloxy)ethylthiolan-3-ol presents an intriguing challenge due to its complex architecture. Recent reports highlight innovative synthetic strategies that have enabled efficient preparation of this compound and its derivatives. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the thiolan ring system, while organometallic reagents have facilitated selective functionalization at multiple sites. These advances underscore the growing importance of modern synthetic methodologies in accessing complex molecules like 2171630-95-6.
The biological activity of 3-amino-propan-oxy)-ethylthiolanols, including derivatives of 2171630 95 6, has been extensively studied using high-throughput screening (HTS) techniques. These screens have identified several lead compounds with promising pharmacological profiles. Notably, some derivatives have shown inhibitory effects on enzymes implicated in inflammatory diseases and cancer progression. While these findings are preliminary, they highlight the potential therapeutic value of this chemical class and justify further investigation into their mechanisms of action.
The development of new analytical methods has also played a crucial role in characterizing 2171630 95 6 and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into molecular structure and conformational dynamics. These data are essential for understanding how structural features influence biological activity and for guiding further optimization efforts.
In conclusion, 2171630 95 6, or 3 - (amino-propan-oxy)-ethylthiolan - 3 - ol, represents a fascinating compound with broad applications across chemical biology and pharmaceutical research。 Its unique structural features offer opportunities for designing novel therapeutics, while its well-defined reactivity makes it an excellent scaffold for synthetic exploration。 As research continues, further insights into its potential will undoubtedly emerge, paving the way for innovative applications in medicine and biotechnology。
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